1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole
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Overview
Description
1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a 2,5-dimethylphenyl group and an octyl chain attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylamine with an octyl halide in the presence of a base to form the corresponding N-alkylated amine. This intermediate is then subjected to cyclization with glyoxal or a similar reagent to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the N-alkylated amine intermediate, followed by cyclization under optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target. The presence of the 2,5-dimethylphenyl group and the octyl chain can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,4-Dimethylphenyl)octyl]-1H-imidazole
- 1-[2-(2,6-Dimethylphenyl)octyl]-1H-imidazole
- 1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole
Uniqueness
1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole is unique due to the specific positioning of the dimethyl groups on the phenyl ring and the length of the octyl chain. These structural features can significantly impact its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Properties
CAS No. |
61019-43-0 |
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Molecular Formula |
C19H28N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[2-(2,5-dimethylphenyl)octyl]imidazole |
InChI |
InChI=1S/C19H28N2/c1-4-5-6-7-8-18(14-21-12-11-20-15-21)19-13-16(2)9-10-17(19)3/h9-13,15,18H,4-8,14H2,1-3H3 |
InChI Key |
QXNQNQXINXXDAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CN1C=CN=C1)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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